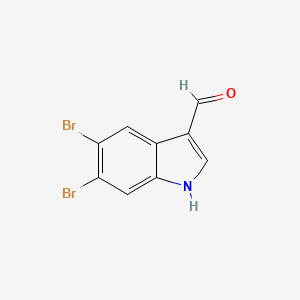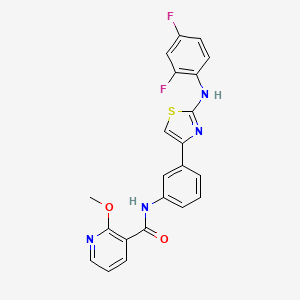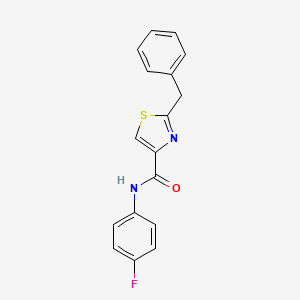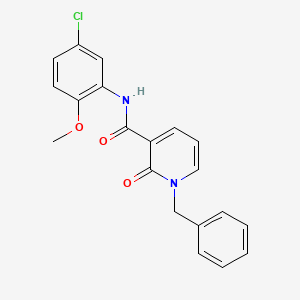
5,6-Dibromo-1H-indol-3-carbaldehído
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dibromo-1H-indole-3-carbaldehyde: is a chemical compound with the molecular formula C9H5Br2NO . It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. This compound is known for its unique structure, which includes two bromine atoms at the 5 and 6 positions of the indole ring and an aldehyde group at the 3 position .
Aplicaciones Científicas De Investigación
Chemistry: 5,6-Dibromo-1H-indole-3-carbaldehyde is used as an intermediate in the synthesis of more complex indole derivatives. It serves as a building block for the construction of various heterocyclic compounds .
Biology and Medicine: In biological research, this compound is used to study the structure-activity relationships of indole derivatives.
Industry: In the industrial sector, 5,6-Dibromo-1H-indole-3-carbaldehyde is used in the production of dyes, pigments, and other specialty chemicals. Its unique structure makes it valuable for creating materials with specific optical and electronic properties .
Mecanismo De Acción
Target of Action
This compound is a marine-derived natural product found in Smenospongia sp , and it’s known to be a precursor for the synthesis of biologically active structures .
Mode of Action
It’s known that indole derivatives can interact with various biological targets, leading to changes in cellular processes .
Análisis Bioquímico
Biochemical Properties
It is known that indole-3-carbaldehyde, a related compound, has reactivity typical of aromatic aldehydes . It can easily be oxidized to indole-3-carboxylic acid .
Cellular Effects
Indole derivatives have been shown to exhibit various biological activities, including antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, protein kinase inhibition, and anti-HIV activities .
Molecular Mechanism
Indole-3-carbaldehyde, a related compound, can condense with nitromethane in a Henry reaction to give 3-nitrovinyl indole .
Temporal Effects in Laboratory Settings
It is recommended to store the compound in a dark place, in an inert atmosphere, at room temperature .
Metabolic Pathways
Indole-3-carbaldehyde, a related compound, is known to be easily oxidized to indole-3-carboxylic acid .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dibromo-1H-indole-3-carbaldehyde typically involves the bromination of indole derivatives. One common method includes the bromination of 1H-indole-3-carbaldehyde using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the desired positions .
Industrial Production Methods: Industrial production of 5,6-Dibromo-1H-indole-3-carbaldehyde follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 5,6-Dibromo-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Organolithium or Grignard reagents in anhydrous solvents.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products:
Substitution: Various substituted indole derivatives.
Oxidation: 5,6-Dibromo-1H-indole-3-carboxylic acid.
Reduction: 5,6-Dibromo-1H-indole-3-methanol.
Comparación Con Compuestos Similares
- 5-Bromo-1H-indole-3-carbaldehyde
- 6-Bromo-1H-indole-3-carbaldehyde
- 1H-indole-3-carbaldehyde
Comparison: 5,6-Dibromo-1H-indole-3-carbaldehyde is unique due to the presence of two bromine atoms at the 5 and 6 positions. This dual bromination enhances its reactivity and allows for more diverse chemical modifications compared to its mono-brominated counterparts. The presence of the aldehyde group at the 3 position also provides a versatile functional site for further chemical transformations .
Propiedades
IUPAC Name |
5,6-dibromo-1H-indole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2NO/c10-7-1-6-5(4-13)3-12-9(6)2-8(7)11/h1-4,12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQUFUBJNKCIXAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Br)Br)NC=C2C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.95 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-2-cyano-3-[3,5-dichloro-4-[(4-chlorophenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2357249.png)


![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-3-carboxamide](/img/structure/B2357253.png)
![N-[1-(adamantan-1-yl)ethyl]-6-chloropyridine-3-sulfonamide](/img/structure/B2357255.png)
![3-(2-chlorophenyl)-N'-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2357260.png)
![N-[2-(2-chlorophenyl)-2-methoxyethyl]butanamide](/img/structure/B2357261.png)
![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2357263.png)
![2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(3-methylphenyl)acetamide](/img/structure/B2357265.png)

![Ethyl 1-(7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carbonyl)piperidine-3-carboxylate](/img/structure/B2357268.png)
![3-(1,3-Benzodioxol-5-yl)-5-(5-{[(4-methylbenzyl)thio]methyl}-2-furyl)-1,2,4-oxadiazole](/img/structure/B2357269.png)

